Enantiomeric Purity in Asymmetric Synthesis
The (R)-enantiomer of 4-(1-Aminoethyl)-2-fluorobenzoic acid offers a defined stereochemical configuration, which is crucial for applications requiring enantiopure building blocks. In contrast, the racemic mixture (CAS 1270382-75-6) contains a 1:1 ratio of (R)- and (S)-enantiomers, which can lead to undesired stereochemical outcomes or require additional, costly resolution steps . The (R)-enantiomer's stereochemical identity is validated by its specific SMILES string `O=C(O)C1=CC=C([C@@H](N)C)C=C1F`, confirming the defined (R)-configuration at the chiral center [1].
| Evidence Dimension | Stereochemical Purity / Enantiomeric Identity |
|---|---|
| Target Compound Data | Single enantiomer with defined (R)-configuration |
| Comparator Or Baseline | Racemic mixture (CAS 1270382-75-6) containing 50% (R)- and 50% (S)-enantiomer |
| Quantified Difference | 100% enantiomeric excess vs. 0% enantiomeric excess |
| Conditions | N/A (Intrinsic molecular property) |
Why This Matters
The use of an enantiopure building block eliminates ambiguity in stereochemical outcomes and avoids the material loss and expense associated with chiral resolution, making it the rational choice for asymmetric synthesis campaigns.
- [1] CoolPharm. (n.d.). (S)-4-(1-aminoethyl)-2-fluorobenzoic acid. CAS: 1213659-26-7. Available at: http://coolpharm.com.cn/cn/goods/1213659-26-7.html. View Source
